Imdatifan

HIF-2α inhibition Biochemical potency Renal cell carcinoma

Imdatifan (NKT2152) offers quantifiable differentiation from other HIF-2α inhibitors for translational ccRCC research. Clinical data show 20% ORR in all-comers, median PFS 7.4 months, and sustained EPO suppression (Imax=0.72). Its dose-linear PK is ideal for PK/PD modeling. This is the optimal reference compound for studies requiring precise target engagement and efficacy benchmarks.

Molecular Formula C18H9F6NO2
Molecular Weight 385.3 g/mol
CAS No. 2511247-29-1
Cat. No. B15140676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImdatifan
CAS2511247-29-1
Molecular FormulaC18H9F6NO2
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC3=C2C1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F
InChIInChI=1S/C18H9F6NO2/c19-9-3-8(7-25)4-10(5-9)27-13-2-1-11-15-14(13)12(20)6-16(15,26)18(23,24)17(11,21)22/h1-5,12,26H,6H2/t12-,16+/m0/s1
InChIKeyZIEZRTWLAIDXDH-BLLLJJGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imdatifan (2511247-29-1): Technical Baseline and Procurement Context


Imdatifan (also designated HS-10516, NKT2152, HIF-2α-IN-7) is an orally available, small-molecule inhibitor of hypoxia-inducible factor 2α (HIF-2α), a heterodimeric transcription factor central to tumorigenesis and progression in clear cell renal cell carcinoma (ccRCC) and other malignancies [1]. The compound is currently under clinical development by NiKang Therapeutics, with Phase 1/2 trials evaluating monotherapy and combination regimens in advanced renal cell carcinoma and VHL syndrome-associated tumors [2]. Its chemical identity is established as C18H9F6NO2 (molecular weight 385.26) [3], and it represents a next-generation, allosteric HIF-2α inhibitor with a reported EC50 of 6 nM in biochemical assays .

Why Imdatifan (2511247-29-1) Cannot Be Casually Replaced with Another HIF-2α Inhibitor


HIF-2α inhibitors are not interchangeable despite sharing a nominal mechanism of action. The field includes diverse chemical scaffolds, including tetrahydroquinolines (e.g., belzutifan, casdatifan) and tetrahydro-cyclopenta[cd]indenes (e.g., imdatifan), each with distinct binding modes to the HIF-2α PAS-B domain [1]. These structural differences translate into quantifiable variation in biochemical potency (EC50/IC50), isoform selectivity profiles (HIF-2α vs. HIF-1α), oral pharmacokinetic properties, and susceptibility to resistance mutations (e.g., G323E) [2]. For research or procurement, selecting a compound without accounting for these data-driven distinctions risks experimental inconsistency, misinterpretation of target engagement, and ultimately, flawed translational outcomes. The following sections provide the specific, comparator-based evidence required to justify the selection of Imdatifan over its closest analogs.

Imdatifan (2511247-29-1): Comparator-Based Differentiation Evidence for Scientific Procurement


Potency Differentiation: Imdatifan vs. Belzutifan in Biochemical Inhibition of HIF-2α

Imdatifan demonstrates numerically higher biochemical potency against HIF-2α compared to the FDA-approved, first-in-class inhibitor belzutifan (PT2977/MK-6482). While both compounds are allosteric inhibitors, Imdatifan's reported EC50 of 6 nM is superior to the IC50 of 9 nM reported for belzutifan [1]. This difference, although within an order of magnitude, is relevant in the context of structure-activity relationship (SAR) optimization and potential for achieving comparable target suppression at lower systemic exposures.

HIF-2α inhibition Biochemical potency Renal cell carcinoma

Clinical Development Positioning: Imdatifan (NKT2152) in ccRCC and VHL Disease

Imdatifan (as HS-10516/NKT2152) is being advanced in a distinct clinical development pathway compared to other next-generation HIF-2α inhibitors. It is currently being evaluated in a Phase 1a/1b trial (NCT06553339) specifically for patients with VHL Syndrome-associated tumors, with a parallel Phase 1b/2 study (NCT07097935) evaluating combination therapy with lenvatinib in advanced ccRCC [1][2]. This contrasts with other emerging agents such as casdatifan (AB521) and DFF332, which are at earlier stages or in different combination contexts [3]. Imdatifan's advancement to combination therapy trials signals a specific translational hypothesis regarding its synergy with VEGF-targeted agents.

Clinical development Phase 1/2 trial VHL syndrome Renal cell carcinoma

Chemical Scaffold Divergence: Imdatifan vs. Tetrahydroquinoline-Based Inhibitors

Imdatifan belongs to a tetrahydro-cyclopenta[cd]indene chemical class, distinct from the tetrahydroquinoline scaffold that defines belzutifan, casdatifan, and the majority of clinical-stage HIF-2α inhibitors [1]. This structural divergence is critical because it implies a potentially different binding interaction with the HIF-2α PAS-B domain, which may confer differential sensitivity to known resistance mutations, such as the G323E variant that has been shown to abrogate belzutifan binding [2]. While direct comparative data on Imdatifan's activity against G323E mutant HIF-2α is not yet published, the distinct chemical scaffold provides a plausible, rational basis for selection in research focused on overcoming acquired resistance.

Chemical scaffold Structure-based drug design Resistance mutations

Imdatifan (2511247-29-1): Validated Application Scenarios for Research and Procurement


Comparative Pharmacology of HIF-2α Inhibitors in ccRCC Preclinical Models

Leverage Imdatifan's reported 6 nM EC50 and distinct clinical development path (Phase 2 combination trials) to benchmark against belzutifan (9 nM IC50) and emerging agents in cell line-derived and patient-derived xenograft models of ccRCC. This is particularly relevant for studies designed to correlate biochemical potency with in vivo tumor growth inhibition and pharmacodynamic biomarker modulation (e.g., plasma EPO, VEGF-A) [1].

Resistance Mechanism Studies: Exploring Scaffold-Dependent Sensitivity

Utilize Imdatifan's unique tetrahydro-cyclopenta[cd]indene scaffold as a chemical probe in cell lines engineered to express HIF-2α resistance mutations (e.g., G323E). Comparative dose-response profiling against tetrahydroquinoline-based inhibitors (belzutifan, casdatifan) can inform structure-activity relationships underlying differential inhibitor binding and provide a rational basis for developing next-generation inhibitors that circumvent acquired resistance .

VHL Syndrome and HIF-2α-Driven Rare Tumor Modeling

Employ Imdatifan in preclinical models of VHL syndrome-associated tumors (e.g., renal cell carcinoma, hemangioblastoma, pheochromocytoma) to recapitulate the clinical context of the ongoing Phase 1a/1b trial (NCT06553339). This includes assessing compound efficacy in VHL-null cell lines and patient-derived organoids, providing a direct translational link to human clinical investigation [1].

Combination Therapy Profiling with VEGFR-TKIs

Design in vitro and in vivo combination studies pairing Imdatifan with VEGFR-targeted tyrosine kinase inhibitors (e.g., lenvatinib, cabozantinib) to evaluate potential synergy. This approach is directly aligned with the ongoing Phase 1b/2 clinical trial evaluating HS-10516 in combination with lenvatinib for advanced ccRCC, offering a clinical rationale for preclinical investigation of this specific drug pairing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imdatifan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.